3-(4-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Description
Properties
IUPAC Name |
3-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-16-9-11-17(12-10-16)23(13-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRURLSPIILXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148714 | |
| Record name | 4-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282524-87-2 | |
| Record name | 4-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyano-benzaldehyde and (S)-3-amino-3-phenyl-propionic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-cyano-benzaldehyde and (S)-3-amino-3-phenyl-propionic acid.
Fmoc Protection: The intermediate is then treated with Fmoc chloride in the presence of a base such as triethylamine to introduce the Fmoc protecting group.
Industrial Production Methods
Industrial production methods for Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and cost-effective synthesis. The reaction conditions are carefully controlled to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkylating agents; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid is widely used in peptide synthesis as a building block. The Fmoc protecting group is easily removable under mild conditions, making it ideal for solid-phase peptide synthesis .
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine
In medicine, Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in the design of therapeutic peptides .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of complex organic molecules for various applications .
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions. The compound interacts with molecular targets such as enzymes and receptors, facilitating the formation of peptide bonds and other biochemical interactions .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core Structure: Propanoic acid backbone with an Fmoc-protected amino group (9H-fluoren-9-ylmethoxycarbonyl) and a para-substituted cyanophenyl side chain.
- Functional Groups: Electron-withdrawing cyano group (-CN) at the 4-position of the phenyl ring. Fmoc group: A common protecting group in peptide synthesis, offering stability under basic conditions and cleavability under mild acidic or piperidine treatment .
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The target compound’s para-cyanophenyl group distinguishes it from analogs with diverse substituents. Key differences in electronic properties, steric effects, and biological activity are summarized below:
Stereochemical Variations
Functional Group Modifications
- Methylation of Amino Group: Example: (S)-2-((Fmoc)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid. Impact: Alters hydrogen-bonding capacity and steric hindrance, influencing target binding .
- Disulfide Linkers: Example: 3-((2-(((Fmoc)amino)ethyl)dithio)propanoic acid. Application: Enables reversible conjugation in ADCs or redox-sensitive drug delivery systems .
Stability Considerations
- Acid Sensitivity: Fmoc group cleaved by trifluoroacetic acid (TFA) or piperidine, while the cyano group remains stable under these conditions .
- Photodegradation: Nitrophenyl analogs (e.g., 4-NO₂ derivative) may undergo photoreduction, limiting their use in light-exposed applications .
Biological Activity
3-(4-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, also known as (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and a cyanophenyl moiety, which may contribute to its biological properties.
- IUPAC Name : (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid
- Molecular Formula : C25H20N2O4
- Molecular Weight : 412.45 g/mol
- CAS Number : 517905-92-9
- Purity : 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Inhibition of Protein Secretion : Studies have shown that compounds similar to this one can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is critical for their virulence. For example, a related compound demonstrated significant inhibition at concentrations around 50 µM, affecting the secretion of virulence factors in C. rodentium .
- Antibacterial Activity : The presence of the cyanophenyl group may enhance the antibacterial properties of this compound by interfering with bacterial cell wall synthesis or protein function.
Case Study 1: Inhibition of T3SS
A study focused on the effects of various compounds on the T3SS revealed that at concentrations significantly higher than the IC50 value, this compound resulted in approximately 50% inhibition of protein secretion from C. rodentium. This suggests that it could be a potential candidate for developing new antibacterial agents targeting virulence mechanisms .
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of this compound were evaluated against mammalian cell lines. The results indicated that while it effectively inhibited bacterial secretion systems, it did not exhibit significant cytotoxicity at concentrations that were effective against bacterial targets . This selectivity is crucial for therapeutic applications.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 517905-92-9 | 412.45 g/mol | Inhibits T3SS; low cytotoxicity |
| Fmoc-Ala-Ala-OH | N/A | N/A | Standard peptide building block |
| Fmoc-Lys(Boc)-OH | N/A | N/A | Potentially similar activity; used in peptide synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
